

Investigating the Antineoplastic Activity of BI-860585: A Technical Guide

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Compound of Interest

Compound Name: BI-860585

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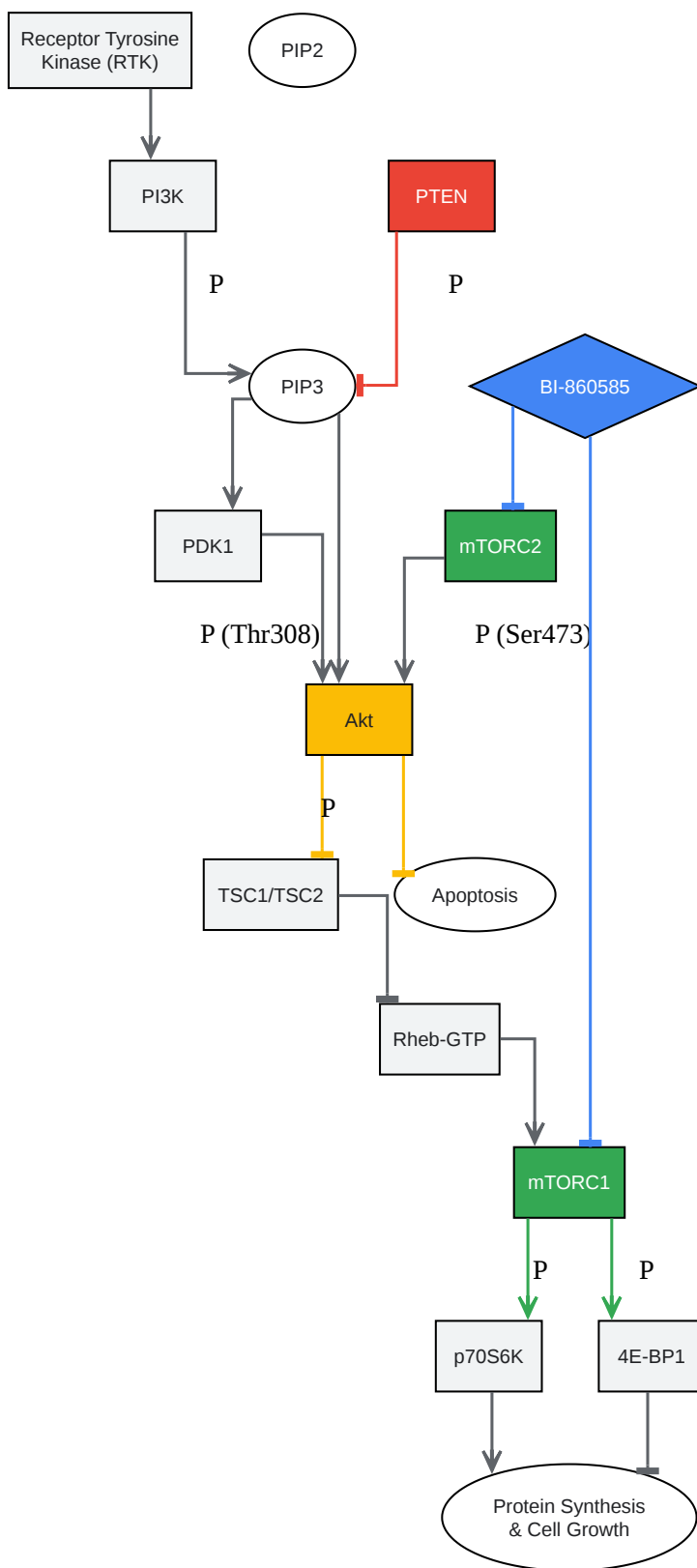
Abstract

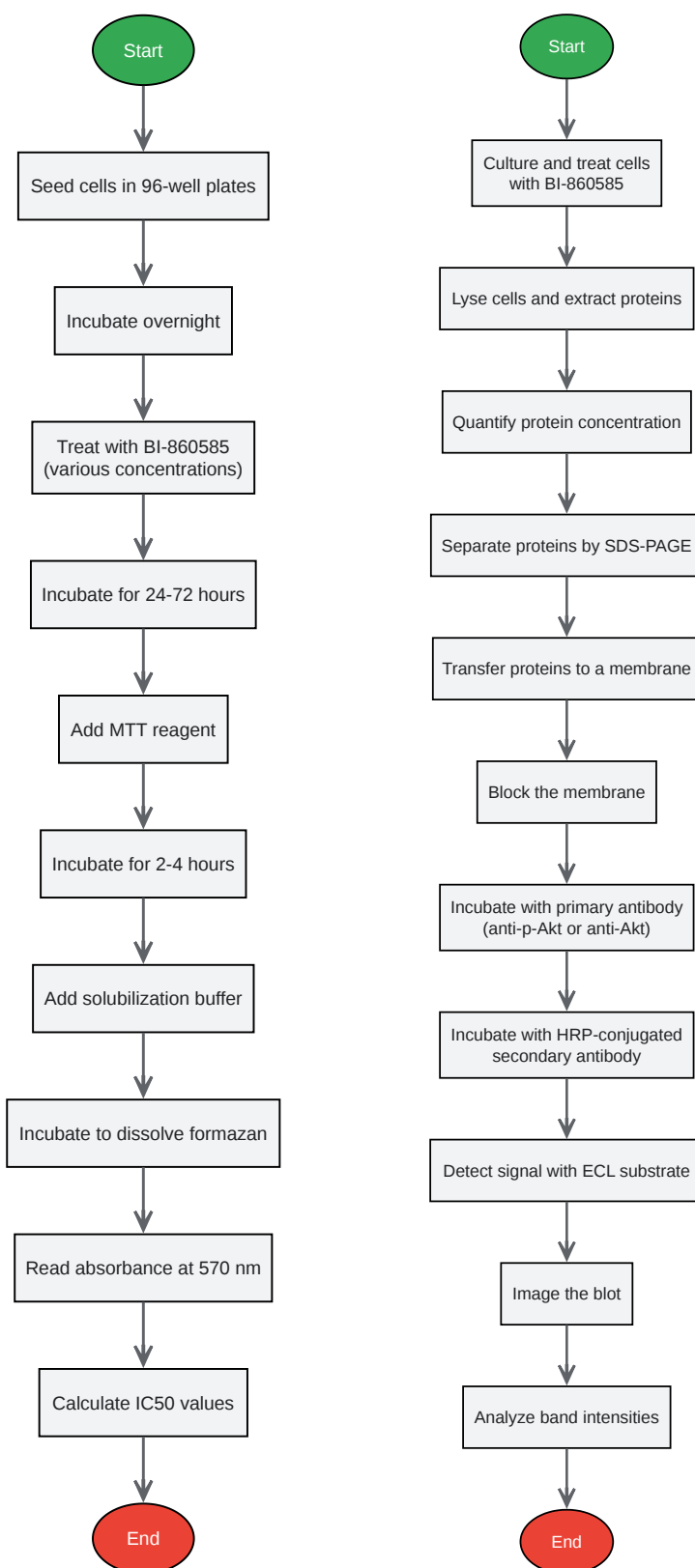
BI-860585 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical studies have demonstrated its activity against a range of sarcoma cell types, and a Phase 1 clinical trial has evaluated its safety and efficacy as a monotherapy and in combination with other agents in patients with advanced solid tumors. [2] This technical guide provides a comprehensive overview of the antineoplastic activity of **BI-860585**, including its mechanism of action, clinical trial data, and detailed experimental protocols for its investigation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

BI-860585 exerts its antineoplastic effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[1] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumorigenesis.

BI-860585, as an ATP-competitive inhibitor, binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.^[1] Inhibition of mTORC1 leads to decreased phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 is characterized by the reduced phosphorylation of Akt at serine 473 (S473), which in turn affects cell survival and metabolism.^[2]





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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